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molecular formula C13H11F3OS B8373483 [3-Methyl-5-(4-trifluoromethylphenyl)thien-2-yl]methanol

[3-Methyl-5-(4-trifluoromethylphenyl)thien-2-yl]methanol

Cat. No. B8373483
M. Wt: 272.29 g/mol
InChI Key: MFPOCWBQPJPYQJ-UHFFFAOYSA-N
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Patent
US08003648B2

Procedure details

To a solution of 62.6 (63 mg, 0.23 mmol) in DCM (2.3 mL) were added triethylamine (32 μL, 0.23 mmol) and thionyl chloride (25 μL, 0.35 mmol) at room temperature. The mixture was stirred overnight and concentrated to afford 62.7. The crude product was used without further purification.
Name
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
32 μL
Type
reactant
Reaction Step One
Quantity
25 μL
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]([CH2:14]O)=[C:11]([CH3:16])[CH:10]=2)=[CH:5][CH:4]=1.C(N(CC)CC)C.S(Cl)([Cl:28])=O>C(Cl)Cl>[Cl:28][CH2:14][C:12]1[S:13][C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:18])([F:17])[F:1])=[CH:4][CH:5]=2)=[CH:10][C:11]=1[CH3:16]

Inputs

Step One
Name
Quantity
63 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC(=C(S1)CO)C)(F)F
Name
Quantity
32 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC=1SC(=CC1C)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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